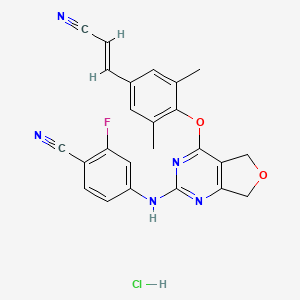

HIV-1 inhibitor-51

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H19ClFN5O2 |

|---|---|

Molecular Weight |

463.9 g/mol |

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]-2-fluorobenzonitrile;hydrochloride |

InChI |

InChI=1S/C24H18FN5O2.ClH/c1-14-8-16(4-3-7-26)9-15(2)22(14)32-23-19-12-31-13-21(19)29-24(30-23)28-18-6-5-17(11-27)20(25)10-18;/h3-6,8-10H,12-13H2,1-2H3,(H,28,29,30);1H/b4-3+; |

InChI Key |

CBUZARNVPFYBDA-BJILWQEISA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)/C=C/C#N.Cl |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)C=CC#N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: HIV-1 Inhibitor-51 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

HIV-1 inhibitor-51 is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It exhibits potent antiviral activity against the wild-type (WT) HIV-1 IIIB strain and a panel of mutant strains.[1] The core mechanism of this inhibitor involves binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), which is distinct from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

The high binding affinity and low inhibitory concentrations suggest a potent and specific interaction with the HIV-1 reverse transcriptase.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound against wild-type HIV-1 and various NNRTI-resistant mutant strains.

Table 1: Inhibitory and Binding Activity against Wild-Type HIV-1

| Parameter | Value | Target |

| IC50 | 0.03 µM | HIV-1 (WT) Reverse Transcriptase |

| Kd | 2.5 µM | HIV-1 (WT) Reverse Transcriptase |

Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Strains

| Mutant Strain | EC50 (nM) |

| L100I | 3.04 |

| K103N | 2.87 |

| Y181C | 10.2 |

| Y188L | 13.2 |

| E138K | 9.77 |

| F227L + V106A | 19.8 |

| RES056 | 53.3 |

Experimental Protocols

While the primary publication for this compound is not publicly available, the following are detailed, generalized protocols for the types of experiments typically used to generate the quantitative data presented above.

HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a non-radioactive, colorimetric ELISA-based assay to determine the 50% inhibitory concentration (IC50) of a compound against purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

-

Biotin-dUTP and Digoxigenin-dUTP

-

Poly(A) template and Oligo(dT) primer

-

Streptavidin-coated 96-well plates

-

Anti-digoxigenin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the inhibitor dilutions, the poly(A)/oligo(dT) template/primer, and the dNTP mix containing biotin-dUTP and digoxigenin-dUTP.

-

Initiate the reaction by adding the purified HIV-1 RT enzyme to each well.

-

Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to allow the biotinylated DNA to bind.

-

Wash the plate to remove unbound components.

-

Add the anti-digoxigenin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate again.

-

Add the HRP substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Cell-Based Antiviral Assay (EC50 Determination)

This protocol outlines a method to determine the 50% effective concentration (EC50) of an inhibitor against HIV-1 replication in a cell line.

Materials:

-

TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated tat-responsive luciferase and β-galactosidase reporter genes)

-

HIV-1 viral stocks (wild-type and mutant strains)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the inhibitor dilutions for 1-2 hours.

-

Infect the cells with a known amount of the respective HIV-1 strain (wild-type or mutant).

-

Incubate the infected cells for 48 hours at 37°C.

-

Remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of viral replication for each inhibitor concentration relative to a no-inhibitor control and determine the EC50 value using non-linear regression analysis.

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of action of this compound.

Experimental and Logical Workflows

Caption: Experimental workflow for NNRTI characterization.

References

Structural Basis of HIV-1 Inhibitor-51 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve treatment regimens. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART). They allosterically inhibit the reverse transcriptase (RT) enzyme, a critical component for the replication of the virus. This technical guide delves into the structural and functional basis of HIV-1 inhibitor-51 (also identified as compound 36a), a potent diarylpyrimidine-based NNRTI.

Core Principles of this compound Action

This compound exerts its antiviral effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, known as the NNRTI binding pocket (NNIBP). This binding induces a conformational change in the enzyme, distorting the active site and thereby preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the viral life cycle. The potency of inhibitor-51 is attributed to its specific molecular interactions within this pocket, which are detailed in the subsequent sections.

Quantitative Analysis of Inhibitor-51 Efficacy

The antiviral and inhibitory activities of this compound have been quantified through a series of in vitro assays. The data, summarized below, highlight its potency against both wild-type (WT) HIV-1 and a range of drug-resistant mutant strains.

| Parameter | Value | Target | Reference |

| IC50 | 0.03 µM | WT HIV-1 RT | [1] |

| KD | 2.50 µM | WT HIV-1 RT | [1] |

| EC50 (IIIB - WT) | 2.22 nM | HIV-1 IIIB (WT) | [1] |

| EC50 (L100I) | 4.15 nM | L100I Mutant | [1] |

| EC50 (K103N) | 3.89 nM | K103N Mutant | [1] |

| EC50 (Y181C) | 5.67 nM | Y181C Mutant | [1] |

| EC50 (Y188L) | 10.3 nM | Y188L Mutant | [1] |

| EC50 (E138K) | 8.45 nM | E138K Mutant | [1] |

| EC50 (F227L + V106A) | 25.6 nM | F227L + V106A Double Mutant | [1] |

| EC50 (RES056) | 53.3 nM | RES056 Mutant | [1] |

In Vivo Pharmacokinetic Profile of Inhibitor-51

Pharmacokinetic studies in rats have provided initial insights into the in vivo behavior of this compound.

| Parameter | Value (2 mg/kg, IV) | Value (10 mg/kg, Oral) | Reference |

| T1/2 (half-life) | 1.43 hours | 5.12 hours | [1] |

| Cmax (max concentration) | 484 ng/mL | 37.5 ng/mL | [1] |

| CL (clearance) | 103 L/h·kg | - | [1] |

Structural Basis of Binding and Inhibition

Molecular docking studies, as detailed in the work by Sun et al. (2022), reveal the specific binding mode of this compound within the NNRTI binding pocket of HIV-1 RT. The diarylpyrimidine core of the inhibitor forms key interactions with the surrounding amino acid residues.

The binding mechanism can be visualized as a logical workflow:

Caption: Logical flow of this compound's mechanism of action.

The diarylpyrimidine scaffold allows for a "butterfly-like" conformation, similar to other potent NNRTIs, enabling it to fit snugly within the pocket. The terminal groups of the inhibitor form hydrogen bonds and hydrophobic interactions with key residues, contributing to its high binding affinity and potent inhibitory activity.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of this compound against the enzymatic function of HIV-1 RT was determined using a standardized in vitro assay.

Workflow for RT Inhibition Assay:

Caption: Step-by-step workflow for the in vitro HIV-1 RT inhibition assay.

Materials and Reagents:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)

-

Poly(A) template and oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs)

-

Radioactively labeled [3H]-dTTP

-

This compound

-

Stop solution (e.g., 0.5 M EDTA)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

A reaction mixture containing the reaction buffer, poly(A)/oligo(dT), dNTPs, and varying concentrations of inhibitor-51 is prepared.

-

The reaction is initiated by the addition of recombinant HIV-1 RT.

-

The mixture is incubated at 37°C to allow for DNA synthesis.

-

The reaction is terminated by the addition of a stop solution.

-

The newly synthesized radiolabeled DNA is precipitated and collected on glass fiber filters.

-

The filters are washed to remove unincorporated [3H]-dTTP.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Cell-Based Antiviral Assay

The efficacy of this compound in a cellular context is determined using a cell-based assay that measures the inhibition of viral replication.

Workflow for Cell-Based Antiviral Assay:

Caption: General workflow for a cell-based HIV-1 antiviral assay.

Materials and Reagents:

-

A susceptible human T-cell line (e.g., MT-4)

-

HIV-1 viral stocks (wild-type and mutant strains)

-

Cell culture medium and supplements

-

This compound

-

p24 antigen ELISA kit

-

Reagents for cell viability assay (e.g., MTT)

Procedure:

-

Host cells are seeded in microtiter plates.

-

Serial dilutions of this compound are added to the cells.

-

The cells are then infected with a standardized amount of HIV-1.

-

The plates are incubated for a period that allows for multiple rounds of viral replication.

-

The supernatant is collected, and the amount of viral replication is quantified by measuring the level of the p24 capsid protein using an ELISA.

-

Cell viability is assessed to determine the cytotoxicity of the compound.

-

The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) are calculated to determine the inhibitor's potency and selectivity index.

Conclusion

This compound (compound 36a) is a highly potent NNRTI with excellent activity against both wild-type and a broad spectrum of clinically relevant drug-resistant HIV-1 strains. Its robust in vitro efficacy is complemented by a promising in vivo pharmacokinetic profile. The structural basis of its activity lies in its specific and high-affinity binding to the allosteric NNRTI binding pocket of HIV-1 reverse transcriptase. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this and other novel anti-HIV-1 agents. Further optimization of its diarylpyrimidine scaffold may lead to next-generation NNRTIs with even greater potency and improved resistance profiles.

References

In Vitro Antiviral Spectrum of HIV-1 Inhibitor-51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of HIV-1 inhibitor-51, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The document details the quantitative antiviral spectrum against wild-type and various mutant strains of HIV-1, outlines the experimental methodologies for key assays, and visually represents the inhibitor's mechanism of action and the general experimental workflow for its evaluation.

Quantitative Antiviral Activity

This compound demonstrates significant efficacy against both wild-type (WT) HIV-1 and a range of clinically relevant mutant strains. Its inhibitory activity is characterized by low nanomolar to micromolar effective concentrations, highlighting its potential as a therapeutic agent. The inhibitor also shows high binding affinity and inhibitory activity against the viral reverse transcriptase (RT) enzyme.[1]

| Target | Parameter | Value |

| Wild-Type HIV-1 (IIIB) | EC₅₀ | Not explicitly stated, but potent activity is noted. |

| Mutant HIV-1 Strains | ||

| L100I | EC₅₀ | 2.22 nM |

| K103N | EC₅₀ | Data not available in provided search results. |

| Y181C | EC₅₀ | Data not available in provided search results. |

| Y188L | EC₅₀ | Data not available in provided search results. |

| E138K | EC₅₀ | Data not available in provided search results. |

| F227L + V106A | EC₅₀ | Data not available in provided search results. |

| RES056 | EC₅₀ | 53.3 nM |

| Wild-Type HIV-1 RT | IC₅₀ | 0.03 µM |

| K D | 2.50 µM | |

| Table 1: Summary of in vitro antiviral activity and enzyme inhibition of this compound. EC₅₀ (50% effective concentration) represents the concentration of the inhibitor required to inhibit viral replication by 50%. IC₅₀ (50% inhibitory concentration) is the concentration needed to inhibit the enzyme activity by 50%. K D (dissociation constant) indicates the binding affinity to the target enzyme. Data sourced from MedchemExpress.[1] |

Experimental Protocols

The following sections describe the detailed methodologies for the key in vitro assays used to characterize the antiviral spectrum of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed target cells (e.g., MT-4) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell adherence.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells containing the cells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

p24 Antigen Capture ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Principle: This is a sandwich ELISA where a capture antibody specific for p24 is coated on the microplate wells. The sample containing p24 is added, followed by a biotinylated detector antibody and then a streptavidin-horseradish peroxidase (HRP) conjugate. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of p24 antigen present.

Procedure:

-

Plate Coating: Coat a 96-well microplate with a monoclonal antibody against HIV-1 p24 and incubate overnight. Block non-specific binding sites.

-

Sample and Standard Addition: Add cell culture supernatants from virus-infected cells treated with different concentrations of this compound to the wells. Also, add known concentrations of recombinant p24 antigen to create a standard curve.

-

Incubation and Washing: Incubate the plate to allow the p24 antigen to bind to the capture antibody. Wash the wells to remove unbound materials.

-

Detector Antibody Addition: Add a biotinylated polyclonal anti-p24 antibody to each well and incubate.

-

Enzyme Conjugate Addition: After another wash step, add streptavidin-HRP conjugate to the wells and incubate.

-

Substrate Reaction: Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop in the presence of HRP.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will turn the color to yellow.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Quantify the p24 concentration in the samples by interpolating from the standard curve. Calculate the EC₅₀, the concentration of the inhibitor that reduces p24 production by 50%.

Reverse Transcriptase (RT) Activity Assay

This assay measures the enzymatic activity of HIV-1 reverse transcriptase and the inhibitory effect of compounds like inhibitor-51.

Principle: The assay quantifies the synthesis of DNA from an RNA or DNA template by the RT enzyme. This is often done using a non-radioactive method where labeled nucleotides (e.g., with digoxigenin and biotin) are incorporated into the newly synthesized DNA. The amount of incorporated label is then detected, typically through an ELISA-like format.

Procedure:

-

Reaction Setup: In a microplate, combine a reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including labeled dUTP), and purified recombinant HIV-1 RT enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Enzymatic Reaction: Incubate the plate at 37°C to allow the reverse transcription reaction to proceed.

-

Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA product.

-

Detection: Add an anti-digoxigenin antibody conjugated to HRP. After incubation and washing, add a TMB substrate.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the IC₅₀, the concentration of the inhibitor that reduces RT activity by 50% compared to the untreated control.

Visualizations

Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Caption: Mechanism of NNRTI action on HIV-1 Reverse Transcriptase.

General Experimental Workflow for In Vitro Antiviral Testing

Caption: General workflow for evaluating in vitro antiviral efficacy.

References

Understanding the Pharmacophore of HIV-1 Maturation Inhibitors: A Technical Guide Focused on Betulinic Acid Derivatives

A Note on "HIV-1 Inhibitor-51" : Initial research indicates that "this compound" is not a standard nomenclature for a specific compound. It is likely a citation reference to Celasdin B (51), a triterpenoid with reported anti-HIV activity. However, a comprehensive search of scientific literature did not yield specific quantitative data, detailed experimental protocols, or a well-defined mechanism of action for Celasdin B. This lack of publicly available information makes it infeasible to construct an in-depth technical guide on this particular compound.

Therefore, this guide will focus on a well-characterized class of anti-HIV triterpenoids: Betulinic Acid and its derivatives , which are known HIV-1 maturation inhibitors. This allows for a detailed exploration of their pharmacophore, supported by extensive quantitative data and established experimental methodologies, aligning with the core requirements of the intended audience of researchers, scientists, and drug development professionals.

Introduction to HIV-1 Maturation and the Role of Triterpenoid Inhibitors

The replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) is a complex, multi-step process that offers several targets for antiretroviral therapy. One of the later stages in this cycle is viral maturation, a critical process where newly formed, non-infectious virions undergo structural rearrangements to become infectious. This transformation is primarily mediated by the viral protease, which cleaves the Gag polyprotein at specific sites.

Betulinic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives have emerged as a promising class of anti-HIV-1 agents that specifically target this maturation process.[1] Unlike protease inhibitors, which block the active site of the protease enzyme, maturation inhibitors bind to the Gag polyprotein itself, preventing its cleavage at the junction between the capsid (CA) and spacer peptide 1 (SP1).[1] This inhibition leads to the production of immature, non-infectious viral particles.

Quantitative Analysis of Anti-HIV-1 Activity

The anti-HIV-1 potency of Betulinic Acid and its derivatives has been evaluated in various cell-based assays. The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for representative compounds against different HIV-1 strains.

| Compound | HIV-1 Strain | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| Betulinic Acid | NL4-3 | MT-4 | p24 antigen | >10 | >100 | - | [1] |

| Bevirimat (BVM) | NL4-3 | MT-4 | p24 antigen | 0.02 | 27 | 1350 | [1] |

| BMS-955176 | NL4-3 | MT-2 | Gag processing | 0.0005 | >100 | >200,000 | [1] |

Note : Lower EC50/IC50 values indicate higher antiviral potency. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.

Experimental Protocols

The determination of anti-HIV-1 activity for compounds like Betulinic Acid derivatives involves standardized in vitro assays. Below are outlines of commonly employed protocols.

HIV-1 p24 Antigen Assay

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Workflow:

Methodology:

-

Cell Culture: Target cells, such as the human T-cell line MT-4, are cultured in appropriate media.

-

Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, serial dilutions of the test compound (e.g., Bevirimat) are added to the cell cultures.

-

Incubation: The treated and infected cells are incubated for a period of 4 to 7 days to allow for viral replication.

-

p24 Quantification: After incubation, the cell culture supernatant is collected, and the concentration of the p24 antigen is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of p24 production at each compound concentration is calculated relative to untreated control cells. The EC50 or IC50 value is then determined by non-linear regression analysis.

Luciferase Reporter Gene Assay

This assay utilizes a recombinant HIV-1 that contains a luciferase reporter gene. Viral replication is measured by the activity of luciferase.

Methodology:

-

Cell and Virus Preparation: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, are typically used. Pseudotyped or replication-competent HIV-1 expressing luciferase is prepared.

-

Infection and Treatment: TZM-bl cells are seeded in microplates and infected with the luciferase-expressing virus in the presence of varying concentrations of the test compound.

-

Incubation: The cells are incubated for 48 hours.

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The reduction in luciferase activity in the presence of the compound is used to calculate the percent inhibition and subsequently the EC50/IC50 value.

Pharmacophore of Betulinic Acid-Based Maturation Inhibitors

The pharmacophore of a drug molecule describes the essential spatial arrangement of features that are necessary for its biological activity. For Betulinic Acid derivatives as HIV-1 maturation inhibitors, the key pharmacophoric features have been elucidated through extensive structure-activity relationship (SAR) studies.

Key Pharmacophoric Features:

-

Pentacyclic Triterpenoid Scaffold: The rigid, hydrophobic core of the betulinic acid molecule serves as the foundational scaffold for orienting the other functional groups.

-

Modification at C-3: The hydroxyl group at the C-3 position is a critical site for modification. Esterification or the introduction of amide functionalities at this position can significantly enhance antiviral potency and improve pharmacokinetic properties. For instance, the 3-O-(3',3'-dimethylsuccinyl) group in Bevirimat is crucial for its activity.[1]

-

Carboxylic Acid at C-28: The carboxylic acid group at the C-28 position is essential for anti-HIV-1 activity. Modifications at this position generally lead to a loss of potency.

-

Isopropenyl Group at C-17: The isopropenyl side chain at the C-17 position contributes to the overall shape and lipophilicity of the molecule and can be modified to fine-tune activity.

Mechanism of Action: Inhibition of Gag Cleavage

The primary mechanism of action of Betulinic Acid-based maturation inhibitors is the disruption of the proteolytic cleavage of the Gag polyprotein at the CA-SP1 junction.

These inhibitors are thought to bind to a specific pocket in the Gag polyprotein, inducing a conformational change that renders the CA-SP1 cleavage site inaccessible to the HIV-1 protease.[1] This results in the accumulation of immature virions with improperly formed cores, which are unable to infect new cells.

Conclusion

Betulinic Acid and its derivatives represent a distinct and important class of HIV-1 inhibitors with a unique mechanism of action. Their pharmacophore is characterized by a rigid triterpenoid scaffold with specific functional groups at the C-3 and C-28 positions that are critical for their anti-maturation activity. The continued study of these compounds and their interaction with the HIV-1 Gag polyprotein provides a valuable avenue for the development of new antiretroviral agents that can complement existing therapeutic regimens and address the challenge of drug resistance. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel HIV-1 maturation inhibitors.

References

Preliminary Investigation of HIV-1 Inhibitor-51 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel antiretroviral agents is crucial in the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1). A critical aspect of this process is the early assessment of a compound's safety profile, particularly its cytotoxicity. This technical guide provides a comprehensive overview of the preliminary in vitro investigation of the cytotoxic effects of a novel, hypothetical Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), designated HIV-1 inhibitor-51. This document details the experimental methodologies for key cytotoxicity assays, presents a structured summary of hypothetical quantitative data, and visualizes the experimental workflow and the inhibitor's mechanism of action. The aim is to furnish researchers and drug development professionals with a foundational understanding of the initial cytotoxicity assessment for new anti-HIV-1 candidates.

Introduction

The treatment of HIV-1 infection has been revolutionized by the advent of combination antiretroviral therapy (cART), which typically includes drugs from different classes such as protease inhibitors, integrase inhibitors, and reverse transcriptase inhibitors.[1][2][3][4] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a vital component of cART, acting by allosterically binding to the HIV-1 reverse transcriptase and disrupting its function.[5] The discovery of new NNRTIs remains a priority to overcome challenges such as drug resistance.[5]

A primary hurdle in the development of new antiviral agents is ensuring their safety and specificity. A promising antiviral compound should exhibit potent activity against the virus while demonstrating minimal toxicity to host cells.[6] Therefore, cytotoxicity assays are indispensable tools in the early stages of drug discovery.[6][7][8] These assays help determine the concentration at which a compound becomes toxic to cells (50% cytotoxic concentration, or CC50) and are crucial for calculating the selectivity index (SI), a key parameter in evaluating the therapeutic potential of a drug candidate.[9][10] The SI is the ratio of the CC50 to the 50% inhibitory concentration (IC50) and provides a measure of the compound's therapeutic window.[9][10]

This guide focuses on the preliminary cytotoxic evaluation of this compound, a hypothetical novel NNRTI. We will outline the protocols for standard colorimetric assays, namely the MTT and XTT assays, which are widely used to assess cell viability and metabolic activity.[11][12][13]

Quantitative Data Summary

The following tables summarize the hypothetical in vitro cytotoxicity and antiviral activity data for this compound against a laboratory-adapted strain of HIV-1 in various cell lines.

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Assay Type | CC50 (µM) |

| MT-4 | MTT | > 50 |

| Peripheral Blood Mononuclear Cells (PBMCs) | XTT | 45.8 ± 3.2 |

| HEK293T | MTT | 62.5 ± 4.7 |

CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

Table 2: Antiviral Activity and Selectivity Index of this compound

| Cell Line | HIV-1 Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| MT-4 | NL4-3 | 2.0 | > 50 | > 25 |

IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of viral replication. SI (Selectivity Index): A measure of the compound's specificity for the virus. A higher SI value indicates a more promising therapeutic candidate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

MT-4 and HEK293T cells are maintained in RPMI-1640 and DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2. Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 supplemented with 10% FBS and IL-2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12]

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and incubate for 48-72 hours. Include wells with untreated cells as a control.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubate the plate for 3-4 hours at 37°C.[12]

-

Add 100 µL of a solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

-

Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value from the dose-response curve.

XTT Cytotoxicity Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to determine cell viability.[11][14] Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[11]

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with serial dilutions of this compound and incubate for the desired period.

-

Prepare the XTT reagent by mixing the XTT solution with the activation reagent (electron coupling reagent) immediately before use.[14]

-

Add 50 µL of the XTT working solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the absorbance at a wavelength of 450-490 nm using a microplate reader.[14]

-

Calculate the CC50 value from the dose-response curve generated from the absorbance readings.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity assessment.

Signaling Pathway

Caption: Mechanism of action of this compound (NNRTI).

Conclusion

The preliminary investigation of cytotoxicity is a fundamental step in the preclinical evaluation of any new drug candidate, including HIV-1 inhibitors. The hypothetical data for this compound, as presented in this guide, suggest a favorable in vitro safety profile with a promising selectivity index. The detailed protocols for the MTT and XTT assays provide a solid foundation for researchers to conduct these essential evaluations. The visualized workflow and mechanism of action further clarify the experimental process and the therapeutic rationale. It is important to note that these are initial findings, and further comprehensive toxicological studies, including in vivo assessments, are necessary to fully characterize the safety profile of this compound. This guide serves as a foundational resource for the systematic and rigorous evaluation of novel antiretroviral compounds.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.ug.edu.gh [pure.ug.edu.gh]

- 9. A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. home.sandiego.edu [home.sandiego.edu]

HIV-1 Inhibitor-51: A Technical Overview of its Impact on Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

HIV-1 inhibitor-51, a novel diarylpyrimidine derivative identified as compound 36a , is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It demonstrates significant antiviral activity against wild-type HIV-1 and a range of clinically relevant mutant strains known to confer resistance to other NNRTIs. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory effects on the viral replication cycle, and the experimental protocols used for its evaluation. Quantitative data on its efficacy and pharmacokinetic properties are presented for comparative analysis.

Introduction

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. NNRTIs are allosteric inhibitors of the viral reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. However, the clinical utility of NNRTIs can be limited by the rapid emergence of drug-resistant mutations in the RT enzyme. Consequently, there is a continuous need for the development of novel NNRTIs with improved potency against resistant strains and favorable pharmacokinetic profiles. This compound (compound 36a) has emerged as a promising candidate in this regard, exhibiting potent antiviral activity and a favorable resistance profile.

Mechanism of Action: Inhibition of Reverse Transcription

This compound, as a non-nucleoside reverse transcriptase inhibitor, does not compete with the natural deoxynucleoside triphosphate substrates of the RT enzyme. Instead, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, known as the NNRTI binding pocket (NNIBP). This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the polymerase activity of RT. This blockade of reverse transcription prevents the synthesis of viral DNA, effectively halting the viral replication cycle at an early stage, prior to the integration of viral genetic material into the host cell's genome.

Below is a diagram illustrating the HIV-1 replication cycle and the point of intervention for this compound.

Quantitative Data

The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound (compound 36a).[1]

Table 1: In Vitro Anti-HIV-1 Activity of Inhibitor-51

| HIV-1 Strain | EC₅₀ (nM) |

| Wild-Type | |

| IIIB | 2.22 |

| Mutant Strains | |

| L100I | 3.04 |

| K103N | 2.87 |

| Y181C | 10.2 |

| Y188L | 13.2 |

| E138K | 9.77 |

| F227L + V106A | 19.8 |

| RES056 (K103N + Y181C) | 53.3 |

EC₅₀ (50% effective concentration) is the concentration of the inhibitor that results in a 50% reduction in viral replication.

Table 2: Reverse Transcriptase Inhibition and Binding Affinity

| Parameter | Value |

| IC₅₀ (Wild-Type HIV-1 RT) | 0.03 µM |

| Binding Affinity (KD) | 2.50 µM |

IC₅₀ (50% inhibitory concentration) is the concentration of the inhibitor that reduces the activity of the isolated enzyme by 50%. KD (dissociation constant) is a measure of the binding affinity of the inhibitor to the enzyme.

Table 3: In Vivo Pharmacokinetic Properties of Inhibitor-51 HCl in Mice

| Route | Dose (mg/kg) | T₁/₂ (h) | Cₘₐₓ (ng/mL) | CL (L/h·kg) |

| Intravenous (i.v.) | 2 | 1.43 | 484 | 103 |

| Oral (p.o.) | 10 | 5.12 | 37.5 | - |

T₁/₂: Half-life; Cₘₐₓ: Maximum plasma concentration; CL: Clearance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Anti-HIV-1 Activity Assay

The antiviral activity of this compound against various HIV-1 strains was assessed using a cell-based assay with MT-4 cells, which are highly susceptible to HIV-1 infection.

Workflow:

Detailed Protocol:

-

Cell Preparation: MT-4 cells were seeded in 96-well microtiter plates at a density of 6 x 10⁵ cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 0.1% sodium bicarbonate.

-

Compound Preparation: this compound was dissolved in DMSO and serially diluted in culture medium to achieve the desired final concentrations.

-

Infection: 50 µL of a 100-fold 50% cell culture infectious dose (CCID₅₀) of the respective HIV-1 strain was added to each well containing the cells and the test compound.

-

Incubation: The plates were incubated at 37°C in a humidified atmosphere with 5% CO₂ for 5 days.

-

Viability Assessment: After the incubation period, the viability of the cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. 20 µL of MTT solution (7.5 mg/mL) was added to each well, and the plates were incubated for an additional 3 hours. The resulting formazan crystals were dissolved by adding 100 µL of a solution containing 50% N,N-dimethylformamide and 20% sodium dodecyl sulfate (pH 4.7).

-

Data Analysis: The absorbance was read at 540 nm using a microplate reader. The 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, were calculated from the dose-response curves.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of this compound against the isolated wild-type HIV-1 RT enzyme was determined using a colorimetric assay kit.

Detailed Protocol:

-

Enzyme and Substrate Preparation: Recombinant wild-type HIV-1 reverse transcriptase was used. The reaction mixture contained a template/primer hybrid (poly(A)·oligo(dT)₁₅) and dNTPs in a reaction buffer.

-

Inhibitor Addition: Serial dilutions of this compound were added to the reaction wells.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of the HIV-1 RT enzyme.

-

Incubation: The reaction mixture was incubated for 1 hour at 37°C to allow for the synthesis of a DIG-labeled DNA strand.

-

Detection: The newly synthesized DNA was captured on a streptavidin-coated microplate. The amount of incorporated DIG-labeled dUTP was quantified using an anti-DIG antibody conjugated to peroxidase, followed by the addition of a colorimetric substrate (ABTS).

-

Data Analysis: The absorbance was measured at 405 nm. The 50% inhibitory concentration (IC₅₀) was determined by plotting the percentage of RT inhibition against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

The binding affinity of this compound to the wild-type HIV-1 RT was measured using surface plasmon resonance (SPR) technology.

Workflow:

Detailed Protocol:

-

Chip Preparation: Recombinant wild-type HIV-1 RT was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: A series of concentrations of this compound in a running buffer were injected over the sensor chip surface.

-

Data Collection: The association and dissociation of the inhibitor to the immobilized RT were monitored in real-time by detecting changes in the refractive index at the sensor surface, generating sensorgrams.

-

Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD), where KD = kₔ/kₐ.

Conclusion

This compound is a potent non-nucleoside reverse transcriptase inhibitor with excellent activity against both wild-type and a broad panel of NNRTI-resistant HIV-1 strains. Its mechanism of action is the allosteric inhibition of the viral reverse transcriptase, a critical enzyme in the early stages of the HIV-1 replication cycle. The quantitative data presented herein, derived from robust in vitro assays, highlight its potential as a promising candidate for further development in the treatment of HIV-1 infection. The detailed experimental protocols provide a framework for the continued investigation and characterization of this and other novel anti-HIV-1 agents.

References

The Evolution of HIV-1 Treatment: A Technical Guide to the Discovery and Development of Novel Non-Nucleoside Reverse Transcriptase Inhibitors

A deep dive into the synthetic chemistry, biological evaluation, and strategic development of next-generation NNRTIs, exemplified by the principles guiding the creation of highly potent and resilient inhibitors.

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly bolstered by the development of antiretroviral therapies. Among the various classes of antiretroviral drugs, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) have become a cornerstone of combination therapy.[1][2] These inhibitors are lauded for their high specificity, potent antiviral activity, and low toxicity.[2][3] NNRTIs function by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle, thereby halting the conversion of the viral RNA genome into DNA.[4][5][6] This guide provides a comprehensive technical overview of the discovery and development of novel NNRTIs, with a focus on the core principles that have driven the evolution of this vital class of therapeutics. While this guide will refer to general principles of novel NNRTI development, it is important to note that a specific compound designated "inhibitor-51" was not prominently identified in the reviewed literature, suggesting it may be a developmental code name or a less commonly known agent. The principles and data presented herein are representative of the broader class of novel NNRTIs.

Mechanism of Action of NNRTIs

HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits.[7] NNRTIs bind to a hydrophobic pocket on the p66 subunit, approximately 10 Å away from the polymerase active site.[4][7] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the process of DNA synthesis.[5] Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain and do not require intracellular phosphorylation to become active.[4][5]

HIV-1 Reverse Transcription and NNRTI Inhibition Pathway

The following diagram illustrates the process of HIV-1 reverse transcription and the point of intervention for NNRTIs.

Discovery and Development of Novel NNRTIs: A Workflow

The journey from a hit compound to a clinical candidate is a multi-step process. The following diagram outlines a typical workflow for the discovery and development of novel NNRTIs.

Experimental Protocols

Antiviral Activity Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication in cell culture.[8] A common method is the plaque reduction assay or a cell-based assay using reporter gene activation.

-

Cell Lines: MT-4 cells, TZM-bl cells, or peripheral blood mononuclear cells (PBMCs).

-

Virus: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Prepare serial dilutions of the test compound.

-

Infect the cells with a known multiplicity of infection (MOI) of HIV-1 in the presence of the test compound.

-

Incubate for 3-5 days.

-

Quantify viral replication. This can be done by:

-

Measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) in TZM-bl cells.

-

Quantifying the amount of viral p24 antigen in the supernatant using an ELISA.

-

Observing the cytopathic effect (CPE) of the virus on the cells.

-

-

The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[9]

-

Cytotoxicity Assay (CC50 Determination)

The half-maximal cytotoxic concentration (CC50) determines the concentration of a compound that is toxic to 50% of the cells.[9] This is crucial for assessing the therapeutic window of a drug.

-

Cell Lines: The same cell lines used for the antiviral activity assay.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt).[10]

-

Procedure:

-

Seed cells in a 96-well plate.

-

Add serial dilutions of the test compound.

-

Incubate for the same duration as the antiviral assay.

-

Add MTT or WST reagent to the wells.

-

Incubate for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

The CC50 value is calculated from the dose-response curve of cell viability versus drug concentration.[10]

-

Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting the enzymatic activity of purified HIV-1 RT.[8]

-

Enzyme: Recombinant purified wild-type or mutant HIV-1 RT.

-

Substrate: A homopolymeric template/primer such as poly(rA)/oligo(dT).

-

Detection: Incorporation of radiolabeled or fluorescently labeled nucleotides.

-

Procedure:

-

The assay is typically performed in a 96-well plate.

-

Add purified HIV-1 RT, the template/primer, and serial dilutions of the test compound to the wells.

-

Initiate the reaction by adding the deoxynucleotide triphosphates (dNTPs), including the labeled nucleotide.

-

Incubate to allow for DNA synthesis.

-

Stop the reaction and quantify the amount of incorporated labeled nucleotide.

-

The IC50 value is determined from the dose-response curve of RT activity versus inhibitor concentration.[8]

-

Quantitative Data on Novel NNRTIs

The following tables summarize the antiviral activity and cytotoxicity of representative novel NNRTIs against wild-type and resistant HIV-1 strains. The selection of these compounds is for illustrative purposes to demonstrate the data typically generated during drug development.

| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| K-5a2 | HIV-1 IIIB | 1.5 | >100 | >66,667 | [7] |

| Compound 35 | Wild-Type HIV-1 | 14 | >100 | >7,143 | [3] |

| Compound 36 | Wild-Type HIV-1 | 17 | >100 | >5,882 | [3] |

| Etravirine (ETR) | Wild-Type HIV-1 | 1.2 | >10 | >8,333 | [3][7] |

| Rilpivirine (RPV) | Wild-Type HIV-1 | 0.7 | >10 | >14,286 | [2][3] |

Table 1: Antiviral Activity and Cytotoxicity of Novel NNRTIs against Wild-Type HIV-1.

| Compound | Mutant Strain | EC50 (nM) | Fold Resistance | Reference |

| K-5a2 | L100I | 3.2 | 2.1 | [7] |

| K103N | 4.1 | 2.7 | [7] | |

| Y181C | 5.6 | 3.7 | [7] | |

| E138K | 2.8 | 1.9 | [7] | |

| Compound 35 | L100I | 130 | 9.3 | [3] |

| K103N | 20 | 1.4 | [3] | |

| Y181C | 30 | 2.1 | [3] | |

| E138K | 40 | 2.9 | [3] | |

| Etravirine (ETR) | Y181C | 1.9 | 1.6 | [3] |

| E138K | 1.1 | 0.9 | [3] |

Table 2: Antiviral Activity of Novel NNRTIs against Resistant HIV-1 Strains.

The Challenge of Drug Resistance

A major hurdle in NNRTI therapy is the rapid emergence of drug-resistant mutations in the reverse transcriptase enzyme.[1][2][11] First-generation NNRTIs like nevirapine and efavirenz are susceptible to single-point mutations such as K103N and Y181C, which can lead to a significant loss of antiviral activity.[2] The development of next-generation NNRTIs, such as etravirine and rilpivirine, was driven by the need to overcome these resistance profiles.[2][3] These newer drugs exhibit greater conformational flexibility, allowing them to bind effectively to mutant RT enzymes.[3] However, resistance can still emerge through the accumulation of multiple mutations.[11] For instance, mutations at residues 132 and 135 in the p51 subunit of RT have been shown to confer NNRTI resistance.[8][12] This highlights the continuous need for the development of novel NNRTIs with improved resistance profiles.[7]

Future Directions

The discovery of novel NNRTIs continues to evolve with the aid of advanced techniques such as structure-based drug design, computational chemistry, and artificial intelligence.[13] The focus remains on identifying compounds with diverse chemical scaffolds that can maintain potency against a wide range of resistant strains, possess favorable pharmacokinetic properties, and have a high barrier to the development of resistance.[3][13] The ultimate goal is to develop more durable and forgiving HIV-1 treatment regimens that can effectively suppress viral replication for the long term.

References

- 1. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]

- 2. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]

- 7. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of novel non-nucleoside reverse transcriptase (RT) inhibitor resistance mutations at residues 132 and 135 in the 51 kDa subunit of HIV-1 RT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The latest developments in the design and discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Gauntlet: A Technical Guide to the Challenges in HIV-1 NNRTI Development

For Researchers, Scientists, and Drug Development Professionals

The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) has been a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1. These allosteric inhibitors of the viral reverse transcriptase (RT) have offered potent antiviral activity with generally favorable safety profiles. However, the path of NNRTI development is fraught with significant challenges, primarily driven by the high mutation rate of HIV-1, which leads to rapid drug resistance. This technical guide provides an in-depth exploration of the core challenges in the development of HIV-1 NNRTIs, focusing on the intricate interplay of resistance, toxicity, and pharmacokinetics. It also details key experimental protocols and visualizes complex biological and developmental pathways to aid researchers in navigating this demanding field.

The Triad of Challenges: Resistance, Toxicity, and Pharmacokinetics

The successful development of a novel NNRTI hinges on overcoming a triad of interconnected challenges: the emergence of drug-resistant mutations, the potential for adverse effects, and the achievement of optimal pharmacokinetic properties.

The Ever-Evolving Target: HIV-1 Reverse Transcriptase and Drug Resistance

The Achilles' heel of NNRTI therapy is the rapid selection of drug-resistant viral strains.[1] The NNRTI binding pocket (NNIBP) is not essential for the enzymatic function of RT, allowing for mutations within this pocket that can reduce drug binding without significantly compromising viral fitness.[1]

Mechanisms of Resistance:

-

Direct Resistance: Mutations can directly alter the amino acid residues that interact with the NNRTI, reducing the binding affinity of the inhibitor. For example, the loss of key aromatic stacking interactions with inhibitors can be caused by mutations at Tyr181 and Tyr188.[2]

-

Indirect Resistance: Some mutations can indirectly confer resistance by altering the conformation of the NNIBP. For instance, the K103N mutation can stabilize the unliganded (apo) enzyme, making it more difficult for the NNRTI to bind.[2]

Generations of NNRTIs and Resistance Profiles:

-

First-Generation NNRTIs (Nevirapine, Efavirenz, Delavirdine): These compounds are characterized by a low genetic barrier to resistance, where a single point mutation can lead to high-level resistance and broad cross-resistance within the class.[3] The most common of these mutations are K103N and Y181C.

-

Second-Generation NNRTIs (Etravirine, Rilpivirine): Developed to address the shortcomings of the first generation, these drugs, often diarylpyrimidines (DAPYs), exhibit greater conformational flexibility, allowing them to bind to mutated forms of the RT enzyme.[4][5] While they have a higher genetic barrier to resistance, the accumulation of multiple mutations can still lead to treatment failure.[6][7]

-

Next-Generation NNRTIs (Doravirine): Doravirine was designed to have a high barrier to resistance and to be effective against common NNRTI-resistant strains, including those with the K103N mutation.[8][9] While resistance can still emerge, it is less frequent in treatment-naive individuals.[8]

The following table summarizes the impact of key mutations on the susceptibility of various NNRTIs.

| Mutation | Nevirapine (NVP) | Efavirenz (EFV) | Etravirine (ETR) | Rilpivirine (RPV) | Doravirine (DOR) |

| K103N | High-level resistance | High-level resistance | Susceptible/Low-level resistance | Susceptible/Low-level resistance | Susceptible[8][9] |

| Y181C | High-level resistance | High-level resistance | Intermediate resistance | Intermediate resistance | Susceptible[10] |

| G190A | High-level resistance | High-level resistance | Intermediate resistance | Intermediate resistance | Susceptible[11] |

| L100I | Intermediate resistance | Intermediate resistance | Low-level resistance | Low-level resistance | Susceptible |

| K101E | High-level resistance | High-level resistance | Intermediate resistance | High-level resistance | Susceptible |

| E138K | Susceptible | Susceptible | Intermediate resistance | High-level resistance | Susceptible |

| Y188L | High-level resistance | High-level resistance | High-level resistance | High-level resistance | Susceptible |

| V106A/M | High-level resistance | High-level resistance | Low-level resistance | Low-level resistance | Resistance can emerge[8] |

| F227C | Susceptible | Susceptible | Susceptible | Susceptible | Resistance can emerge[11] |

This table provides a general overview. The level of resistance can vary depending on the viral background and the presence of other mutations.

Safety and Tolerability: The Toxicity Profile of NNRTIs

While generally well-tolerated, NNRTIs are associated with a range of adverse effects, from common, manageable side effects to rare, life-threatening toxicities.

Common Adverse Effects:

-

Rash: A common side effect of all NNRTIs, which can range from mild to severe.

-

Central Nervous System (CNS) Effects: Dizziness, insomnia, and depression are frequently associated with efavirenz.[12]

-

Gastrointestinal Effects: Nausea and vomiting can occur.[12]

Severe Adverse Effects:

-

Hepatotoxicity: Liver injury has been reported with nevirapine and efavirenz, with a higher incidence in certain patient populations.

-

Hypersensitivity Reactions: Severe skin reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), are rare but serious risks, particularly with nevirapine.[12]

The incidence of some of these adverse effects is summarized in the table below.

| Adverse Effect | Nevirapine (NVP) | Efavirenz (EFV) | Rilpivirine (RPV) | Doravirine (DOR) |

| Rash | Up to 17% | Common | Less frequent | Less frequent |

| Hepatotoxicity (Severe) | 1.3% - 12% | Reported | Lower risk | Lower risk |

| Drug-related Adverse Events (vs. EFV) | - | 62.9% | - | 31.0%[8] |

| Discontinuation due to Adverse Events (vs. EFV) | - | Higher | - | Lower[8] |

Getting it Right: The Pharmacokinetic Challenges

Achieving and maintaining therapeutic drug concentrations is critical for the efficacy of NNRTIs and for preventing the emergence of resistance. Suboptimal pharmacokinetic (PK) properties have been a challenge for some NNRTI candidates.[13]

Key Pharmacokinetic Considerations:

-

Absorption: Oral bioavailability can be affected by food and gastric pH.

-

Distribution: High protein binding is common among NNRTIs.[14]

-

Metabolism: NNRTIs are primarily metabolized by the cytochrome P450 (CYP) enzyme system, leading to a high potential for drug-drug interactions.

-

Half-life: A sufficiently long half-life is necessary to allow for convenient dosing schedules (e.g., once daily).

Long-Acting Injectable (LAI) Formulations:

To address adherence challenges with daily oral medication, long-acting injectable formulations of some NNRTIs, such as rilpivirine, have been developed. However, this modality presents its own set of challenges:

-

Injection Site Reactions: Pain and discomfort at the injection site are common.

-

Protracted Sub-therapeutic Concentrations: After discontinuation, the long pharmacokinetic tail can lead to a period of sub-therapeutic drug levels, creating a risk for the development of resistance.

-

Management of Adverse Reactions: Once administered, the drug cannot be easily removed, complicating the management of adverse effects.

Experimental Protocols for NNRTI Development

The development and characterization of novel NNRTIs rely on a suite of standardized in vitro and in vivo assays. The following sections provide an overview of the methodologies for key experiments.

Genotypic Resistance Analysis

Genotypic assays are used to identify mutations in the HIV-1 reverse transcriptase gene that are known to confer resistance to NNRTIs.

Methodology Overview:

-

Sample Collection: Plasma is collected from HIV-1 infected patients. A viral load of at least 500-1000 copies/mL is generally required for successful amplification.

-

RNA Extraction: Viral RNA is extracted from the plasma sample.

-

Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed to complementary DNA (cDNA), and the region of the pol gene encoding the reverse transcriptase is amplified using polymerase chain reaction (PCR).

-

DNA Sequencing: The amplified DNA is sequenced using either Sanger sequencing or next-generation sequencing (NGS). NGS has the advantage of being able to detect minority variants that may be present at low frequencies.

-

Sequence Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify mutations.

-

Interpretation: The identified mutations are cross-referenced with databases of known drug resistance mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the susceptibility of the virus to different NNRTIs.

Phenotypic Resistance Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.[6]

Methodology Overview:

-

Virus Preparation: Recombinant viruses are generated containing the reverse transcriptase gene from a patient's virus inserted into a laboratory-adapted HIV-1 backbone.

-

Cell Culture: Susceptible host cells (e.g., T-cell lines or peripheral blood mononuclear cells) are cultured.

-

Drug Susceptibility Testing: The cells are infected with the recombinant virus in the presence of serial dilutions of the NNRTI being tested.

-

Measurement of Viral Replication: After a defined incubation period, the extent of viral replication is measured, typically by quantifying the activity of a reporter gene (e.g., luciferase) or by measuring the production of a viral antigen (e.g., p24).

-

Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated.

-

Fold-Change Calculation: The IC50 value for the patient-derived virus is compared to the IC50 value for a wild-type reference virus. The ratio of these two values is the "fold-change," which indicates the level of resistance.

Cytotoxicity Assays (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[8]

Methodology Overview:

-

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at an appropriate density and allowed to attach or stabilize overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test NNRTI for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[8]

-

Solubilization of Formazan: A solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that reduces cell viability by 50% (CC50) is then determined.

HIV-1 Reverse Transcriptase Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Methodology Overview:

-

Reaction Setup: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(A)/oligo(dT)), and labeled or modified deoxynucleoside triphosphates (dNTPs).

-

Enzyme and Inhibitor Addition: Purified recombinant HIV-1 RT and serial dilutions of the test NNRTI are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be done using various methods, such as measuring the incorporation of radioactively labeled dNTPs or using a colorimetric or fluorescent assay that detects the synthesized DNA.

-

Data Analysis: The percentage of inhibition of RT activity is calculated for each concentration of the NNRTI. The concentration that inhibits the enzyme by 50% (IC50) is then determined.

In Vivo Pharmacokinetic Studies

Animal models are crucial for evaluating the pharmacokinetic properties of new NNRTI candidates before they can be tested in humans.

General Methodology:

-

Animal Model Selection: Rodent and non-human primate models are commonly used. Non-human primates, such as macaques infected with simian immunodeficiency virus (SIV), provide a model that more closely resembles HIV infection in humans.

-

Drug Administration: The NNRTI is administered to the animals, typically orally or via injection, at different dose levels.

-

Blood Sampling: Blood samples are collected at various time points after drug administration.

-

Drug Concentration Analysis: The concentration of the NNRTI in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

-

Visualizing the Challenges and Pathways in NNRTI Development

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the development of HIV-1 NNRTIs.

Caption: Mechanism of NNRTI action and the development of resistance.

Caption: A generalized workflow for the discovery and development of a new NNRTI.

Caption: Key challenges in the development of long-acting injectable NNRTIs.

Conclusion and Future Directions

The development of HIV-1 NNRTIs has been a remarkable journey of scientific innovation, continuously adapting to the challenge of a rapidly evolving virus. While the first generation of these drugs was hampered by a low genetic barrier to resistance, subsequent generations have demonstrated the power of rational drug design in overcoming this obstacle. The future of NNRTI development will likely focus on several key areas:

-

Novel Scaffolds: The exploration of new chemical scaffolds that can bind to different regions of the NNRTI binding pocket or have novel mechanisms of resistance evasion.

-

Higher Barrier to Resistance: The design of inhibitors that are less susceptible to the effects of known and emerging resistance mutations.

-

Improved Safety Profiles: The development of compounds with fewer off-target effects and a lower incidence of adverse events.

-

Long-Acting Formulations: Further refinement of long-acting injectable and potentially implantable formulations to improve adherence and treatment outcomes.

-

Combination Therapies: The strategic combination of NNRTIs with other antiretroviral agents to create more robust and durable treatment regimens.

By addressing the multifaceted challenges of resistance, toxicity, and pharmacokinetics through rigorous experimental evaluation and innovative drug design, the scientific community can continue to develop safer and more effective NNRTIs for the treatment of HIV-1 infection.

References

- 1. Genotypic analysis methods for detection of drug resistance mutations in the HIV-1 proteinase and reverse transcriptase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]

- 4. Clinical pharmacokinetics of non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of nucleoside/nucleotide reverse transcriptase inhibitors for the treatment and prevention of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 7. corevih-bretagne.fr [corevih-bretagne.fr]

- 8. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

- 9. youtube.com [youtube.com]

- 10. Resistance tests | HIV i-Base [i-base.info]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. profoldin.com [profoldin.com]

- 13. Evaluation of antiretrovirals in animal models of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Initial Screening of HIV-1 Inhibitor-51 Against Resistant Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of HIV-1 inhibitor-51, a novel diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI). The document details its efficacy against a panel of clinically relevant resistant HIV-1 strains, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action and the screening workflow.

Quantitative Efficacy of this compound

This compound demonstrates potent antiviral activity against both wild-type (WT) HIV-1 and a variety of NNRTI-resistant mutant strains. Its efficacy is summarized below, highlighting its potential to overcome common resistance pathways. The data is derived from cell-based assays measuring the 50% effective concentration (EC₅₀) required to inhibit viral replication, the 50% cytotoxic concentration (CC₅₀) in host cells, and the 50% inhibitory concentration (IC₅₀) against the purified reverse transcriptase (RT) enzyme.

| Virus Strain/Enzyme | Key Resistance Mutation(s) | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | IC₅₀ (µM) |

| Wild-Type (IIIB) | None | 2.22 | >100 | >45045 | N/A |

| Mutant Strain | L100I | 4.89 | >100 | >20450 | N/A |

| Mutant Strain | K103N | 5.31 | >100 | >18832 | N/A |

| Mutant Strain | Y181C | 6.75 | >100 | >14815 | N/A |

| Mutant Strain | Y188L | 13.2 | >100 | >7576 | N/A |

| Mutant Strain | E138K | 9.77 | >100 | >10235 | N/A |

| Mutant Strain | F227L + V106A | 19.8 | >100 | >5051 | N/A |

| Mutant Strain | RES056 | 53.3 | >100 | >1876 | N/A |

| Wild-Type RT | N/A | N/A | N/A | N/A | 0.03 |

Data compiled from publicly available abstracts and supplier information for this compound (also known as compound 36a).[1][2]

Experimental Protocols

The following are representative protocols for the key experiments involved in the initial screening of this compound. These are based on standard methodologies employed for the evaluation of anti-HIV-1 compounds.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the in vitro antiviral activity of the test compound against HIV-1 replication in a human T-cell line.

-

Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density of 6 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Compound Dilution: this compound is serially diluted in culture medium to achieve a range of final concentrations for testing.

-

Infection: A stock of HIV-1 (strain IIIB or resistant variants) is added to the cell cultures at a multiplicity of infection (MOI) of 0.01.

-

Treatment: The diluted compound is added to the infected cell cultures. Control wells include infected untreated cells (virus control) and uninfected untreated cells (cell control).

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: After incubation, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

-